molecular formula C13H18BNO4 B2923480 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 2377609-54-4

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No. B2923480
CAS RN: 2377609-54-4
M. Wt: 263.1
InChI Key: LBBIRUYBPAYAFB-UHFFFAOYSA-N
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Description

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a chemical compound with the molecular formula C13H17BO4 . It is also known by other names such as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid . The compound has a molecular weight of 248.08 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoic acid group attached to a tetramethyl-1,3,2-dioxaborolan-2-yl group . The InChI string of the compound is InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3,(H,15,16) . The canonical SMILES string is B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.08 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Polymer Modification

The compound 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid could potentially be used in the modification of bio-based polyesters. Similar compounds have been employed to modify FDCA-based polyesters, enhancing properties like molecular weight and thermal stability .

Antimicrobial Activity

Compounds with a similar structure have shown antimicrobial activity against various bacteria and fungi. This suggests that our compound of interest might be useful in developing new antimicrobial agents .

Drug Application Research

Boric acid compounds, which share some structural similarities with our compound, are used as enzyme inhibitors or ligand drugs in tumor and microbial infection treatments . This indicates potential use in anticancer drug development.

Mechanism of Action

Target of Action

Similar compounds are often used as reagents in organic synthesis , suggesting that its targets could be a variety of organic compounds.

Mode of Action

It’s known that similar compounds are used in organic synthesis , indicating that it might interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

Given its potential use in organic synthesis , it could be involved in various biochemical pathways depending on the specific reactions it’s used in.

Pharmacokinetics

Similar compounds have a predicted density of 108±01 g/cm3 , a melting point of 77-81°C (lit.) , and a boiling point of 355.6±25.0 °C (Predicted) . These properties could impact its bioavailability.

Result of Action

Given its potential use in organic synthesis , it could result in the formation of new compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by exposure to oxygen, heat, and strong oxidizing agents . Therefore, it should be stored in a dark place, sealed in dry conditions, and at room temperature .

properties

IUPAC Name

2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7H,15H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBIRUYBPAYAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

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